molecular formula C26H20N4O2S B2633761 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-70-5

2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2633761
CAS No.: 537668-70-5
M. Wt: 452.53
InChI Key: QSBFLUYYRRNZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a potent, selective, and ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR). Its primary research value lies in its ability to selectively target ATM with high potency, showing significantly less activity against other related PIKK family kinases like ATR and mTOR . This specificity makes it an essential chemical probe for dissecting the ATM-dependent signaling pathways that are activated primarily by double-strand DNA breaks. By inhibiting ATM kinase activity, this compound effectively sensitizes cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like etoposide. This synthetic lethality approach is a key strategy in oncology research, particularly for targeting tumors with deficiencies in other DDR pathways . Consequently, this inhibitor is a critical tool for investigating the mechanisms of DNA repair, cell cycle checkpoint control, and for developing novel combination therapies aimed at overcoming treatment resistance in cancers.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2S/c31-22(29-15-14-17-8-4-7-13-21(17)29)16-33-26-28-23-19-11-5-6-12-20(19)27-24(23)25(32)30(26)18-9-2-1-3-10-18/h1-13,27H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBFLUYYRRNZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Indolin-1-yl Intermediate: This step involves the reaction of indole with suitable reagents to introduce the indolin-1-yl group.

    Thioether Formation: The indolin-1-yl intermediate is then reacted with a thiol compound to form the thioether linkage.

    Pyrimidine Ring Construction: The final step involves the cyclization reaction to form the pyrimidoindole core, often using a condensation reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thioether moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration

Biological Activity

The compound 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H27N3O2SC_{28}H_{27}N_3O_2S with a molecular weight of 469.6 g/mol. It features a complex structure combining indole and pyrimidine moieties, which are known for their diverse biological activities.

The primary target of this compound is the N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) , which are critical in mediating neuroprotective effects. The compound exhibits neuroprotective properties comparable to ifenprodil, suggesting its potential use in treating neurodegenerative diseases and conditions related to ischemic stroke.

Biological Activities

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionProtective against H₂O₂-induced cell death
AntimicrobialPotential activity against various pathogens
AntitumorSimilar compounds exhibit antitumor effects

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of the compound showed that it significantly reduced cell death in RAW 264.7 cells exposed to oxidative stress. The mechanism involved modulation of NMDA receptor activity, which is crucial for neuronal survival during ischemic events.

Case Study: Antimicrobial Potential

Although direct studies on this compound's antimicrobial activity are scarce, related thienopyrimidine derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that further research into the antimicrobial properties of this compound could yield valuable insights into its therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable bioavailability due to its structural characteristics that enhance solubility and absorption. However, detailed pharmacokinetic studies are necessary to fully understand its metabolism and excretion pathways.

Comparison with Similar Compounds

Key Observations :

  • Indolin-1-yl vs. Cyclohexylamino: The target compound’s indolinyl group may enhance TLR4 affinity through aromatic interactions, compared to compound 32’s aliphatic cyclohexyl group .
  • Benzamide (Compound 33) : The benzamide group improves activity via hydrogen bonding and π-π interactions, suggesting that amide substituents enhance potency .
  • Long Alkyl Chains (Compound 47c) : Dodecyl chains increase lipophilicity (XLogP3 >7) but reduce aqueous solubility, limiting bioavailability .

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Compound 32 Compound 47c 536708-12-0
Molecular Weight 452.5 514.6 514.7 456.5
XLogP3 5 ~4.8 ~7.2 ~3.5
Hydrogen Bond Acceptors 4 5 4 5
Rotatable Bonds 4 6 12 5
TPSA (Ų) 94.1 110 88 98

Analysis :

  • The target compound balances lipophilicity (XLogP3=5) and polarity (TPSA=94.1), making it suitable for cellular uptake and target engagement.
  • Compound 47c’s dodecyl chain drastically increases XLogP3, reducing solubility .

Insights :

  • HATU-mediated amide coupling (e.g., compound 19) achieves high yields (>80%), suggesting efficient synthesis for analogs with small substituents .
  • Bulky groups (e.g., indazol-6-yl in compound 20) reduce yields due to steric effects .

Q & A

Q. Q1: What are standard protocols for synthesizing pyrimido[5,4-b]indole derivatives like this compound?

Methodological Answer:

  • Microwave-assisted synthesis is commonly used for cyclization and thioether bond formation. For example, a mixture of intermediates (e.g., indole-thiol precursors), sodium sulfide, copper iodide, and ascorbic acid in DMSO:H₂O under microwave irradiation (100–120°C, 30–60 min) yields the core structure .
  • Post-synthetic modifications : Amide coupling (e.g., HATU/TEA in DMF for introducing cyclohexylamino groups) and acylation (e.g., benzoic anhydride in DMF) are used to append functional groups .
  • Purification : Silica gel column chromatography with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) and recrystallization (e.g., hot water or acetic acid) are standard .

Advanced Synthesis Challenges

Q. Q2: How can researchers optimize reaction conditions for sensitive functional groups (e.g., thioether bonds) during synthesis?

Methodological Answer:

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield reactive amines or thiols during harsh conditions (e.g., microwave heating) .
  • Catalyst selection : Copper iodide with ascorbic acid minimizes oxidation of thiol intermediates .
  • Solvent control : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates, while degassing with N₂ prevents disulfide formation .

Basic Structural Characterization

Q. Q3: What analytical techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include indole NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and carbonyl carbons (~165–175 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed with <2 ppm error) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism (e.g., ethanol solvates analyzed at 90 K) .

Advanced Analytical Challenges

Q. Q4: How can researchers resolve data contradictions in NMR spectra caused by tautomerism or dynamic exchange?

Methodological Answer:

  • Variable-temperature NMR : Identify exchanging protons by cooling samples to –40°C to slow tautomerization .
  • 2D NMR (COSY, NOESY) : Map coupling networks to distinguish overlapping signals (e.g., pyrimidine vs. indole protons) .
  • Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts (software: Gaussian or ADF) .

Structure-Activity Relationship (SAR) Studies

Q. Q5: What strategies guide SAR exploration for Toll-Like Receptor 4 (TLR4) selectivity in this scaffold?

Methodological Answer:

  • Core modifications : Replace the phenyl group at position 3 with hydrophobic substituents (e.g., cyclohexyl) to enhance TLR4 binding .
  • Bioisosteric replacement : Substitute the thioether linker with sulfoxide/sulfone to assess polarity effects .
  • In vitro assays : Use HEK-Blue hTLR4 cells to measure NF-κB activation (EC₅₀ values) and exclude off-target effects (e.g., TLR2/9 inhibition) .

Advanced Pharmacological Evaluation

Q. Q6: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Knockout models : Compare TLR4⁻/⁻ vs. wild-type macrophages in cytokine release assays (ELISA for IL-6/TNF-α) .
  • Molecular docking : Simulate binding to TLR4/MD2 complex (PDB ID: 3VQ2) using AutoDock Vina .
  • Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS .

Data Reproducibility & Troubleshooting

Q. Q7: Why might recrystallization yields vary between batches, and how can this be mitigated?

Methodological Answer:

  • Solvent polarity : Optimize solvent mixtures (e.g., DMF:EtOAc vs. acetic acid:water) to balance solubility and nucleation .
  • Seeding : Introduce microcrystals from prior batches to control crystal growth .
  • Purity checks : Pre-purify intermediates via flash chromatography to remove impurities affecting crystallization .

Computational Chemistry Integration

Q. Q8: What computational tools predict metabolic liabilities of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to forecast cytochrome P450 interactions and metabolite formation .
  • Molecular dynamics (MD) : Simulate plasma protein binding (e.g., with serum albumin) to assess bioavailability .
  • Fragmentation patterns : Match in silico MS/MS spectra (e.g., MetFrag) with experimental data to identify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.